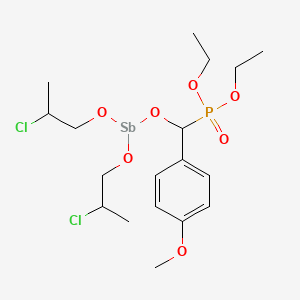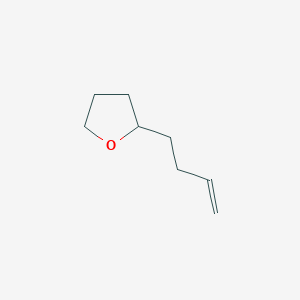![molecular formula C7H5N3O3S B14154814 [2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate CAS No. 7597-79-7](/img/structure/B14154814.png)
[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base . This reaction leads to the formation of pyrimidine derivatives, which can then be further modified to introduce the thiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups in place of the thiocyanate group.
科学的研究の応用
[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Pyrimidino[4,5-d][1,3]oxazine derivatives: Another class of compounds with a pyrimidine core, known for their diverse biological activities.
Uniqueness
What sets [2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate apart is its unique thiocyanate group, which can be further modified to introduce a variety of functional groups. This versatility makes it a valuable compound for research and development in multiple scientific fields.
特性
CAS番号 |
7597-79-7 |
|---|---|
分子式 |
C7H5N3O3S |
分子量 |
211.20 g/mol |
IUPAC名 |
[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C7H5N3O3S/c8-3-14-2-5(11)4-1-9-7(13)10-6(4)12/h1H,2H2,(H2,9,10,12,13) |
InChIキー |
IJGWVCBCRLDAOV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


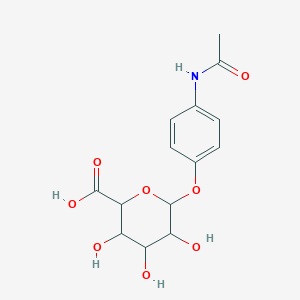
![5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)-](/img/structure/B14154738.png)
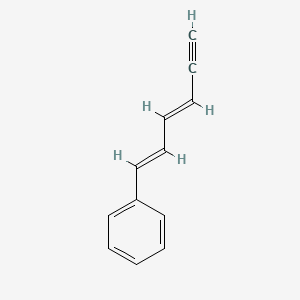
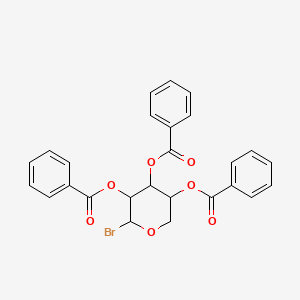
![N-[(2,4-Dimethylphenyl)methylene]benzenamine](/img/structure/B14154755.png)
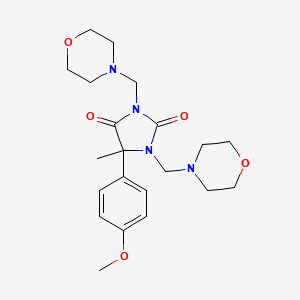
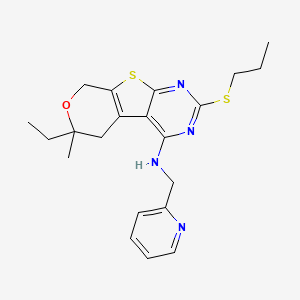
![1-[8-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-hydroxy-6-methoxy-3-methylnaphthalen-2-yl]ethanone](/img/structure/B14154778.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B14154781.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14154786.png)
![5-(3,3-Dimethyl-2-oxobutyl)-5,6,7,8-tetrahydro-4-methoxy-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium](/img/structure/B14154797.png)
